molecular formula C9H10N2O2 B2400878 Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1936009-13-0

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B2400878
CAS No.: 1936009-13-0
M. Wt: 178.191
InChI Key: YLGUVPMSTABGHT-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification steps. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific structure and the resulting biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGUVPMSTABGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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